Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-
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Overview
Description
AHR-5859 is a biochemical.
Scientific Research Applications
1. Crystalline Forms and Characterization
4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) has been studied for its crystalline forms. Two polymorphs, forms a and b, were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. The thermodynamic stability and phase transition properties of these forms were extensively analyzed (Yanagi et al., 2000).
2. Neuroleptic Activity and Synthesis
Benzamides of N,N-disubstituted ethylenediamines, including 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, were designed and synthesized as potential neuroleptics. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats were examined, revealing a good correlation between structure and activity. This research highlighted the compound's potential in treating psychosis (Iwanami et al., 1981).
3. Pharmacological Activity of Optical Isomers
The pharmacological activity of the four optical isomers of this benzamide derivative was studied, with a focus on their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. Among the isomers, 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide showed the most potent activity, suggesting its potential in medical applications (Yanagi et al., 1999).
4. Dopamine Receptor Antagonists
A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, including variants of the compound , were synthesized and evaluated for their binding affinity for cloned dopamine D2, D3, and D4 receptors. Their potential as antipsychotic agents was explored based on their inhibitory activity against apomorphine-induced climbing behavior in mice (Ohmori et al., 1996).
properties
CAS RN |
50734-36-6 |
---|---|
Product Name |
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy- |
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23) |
InChI Key |
KBFVIAZXAFQHPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-5859 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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